

# Mass Spectrometry Fragmentation Patterns of 2-Hydroxy-3-iodobenzonitrile: A Comparative Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzonitrile

CAS No.: 28177-77-7

Cat. No.: B3338994

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## Executive Summary & Core Directive

**Objective:** This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of **2-Hydroxy-3-iodobenzonitrile** (CAS: 114344-67-1 / 3-iodo-2-hydroxybenzonitrile). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this halogenated synthetic intermediate.

**Scope:** The guide moves beyond basic spectral listing to analyze the mechanistic causality of fragmentation. It compares the iodine-substituted analog against its bromine counterpart (3-Bromo-2-hydroxybenzonitrile) to demonstrate how halogen-specific bond dissociation energies dictate spectral "performance" (detectability and fingerprinting).

## Chemical Identity & Analytical Profile[1]

Property	Specification
Compound Name	2-Hydroxy-3-iodobenzonitrile
Structure	Phenol ring with nitrile (-CN) at C1, hydroxyl (-OH) at C2, iodine (-I) at C3.[1]
Formula	C H INO
Exact Mass	244.9314 Da
Monoisotopic Mass	244.9314 Da (Single peak, I is 100% abundant)
Key Functional Groups	Aryl Iodide, Phenolic Hydroxyl, Nitrile

## Experimental Protocol: EI-MS Conditions

To replicate the fragmentation patterns described below, ensure your GC-MS or Direct Insertion Probe (DIP) MS system is configured as follows:

- Ionization Mode: Electron Impact (EI)[2]
- Electron Energy: 70 eV (Standard)[2]
- Source Temperature: 230°C
- Transfer Line: 280°C
- Scan Range:  
40 – 300
- Solvent Delay: 3.0 min (if GC coupled)

## Detailed Fragmentation Analysis

The mass spectrum of **2-Hydroxy-3-iodobenzonitrile** is dominated by the lability of the Carbon-Iodine (C-I) bond. Unlike lighter halogens, the C-I bond is exceptionally weak (~65 kcal/mol), leading to distinct "fragile" fragmentation behavior.

## Primary Fragmentation Pathway (The "Iodine Pop")

The most critical feature of the spectrum is the competition between the molecular ion stability and the loss of the iodine radical.

- Molecular Ion (

),

245:

- Observed as a distinct peak, though often not the base peak.
- Diagnostic Feature: Unlike Cl or Br analogs, Iodine is monoisotopic. There is no M+2 peak. The molecular ion cluster is simple, simplifying identification in complex mixtures.

- Base Peak Formation (

,

118):

- Mechanism: Homolytic cleavage of the C-I bond.
- Observation: The loss of the iodine radical (I, 127 Da) is the fastest kinetic pathway. The resulting ion at

118 (C

H

NO

) represents the 2-cyanophenoxy cation (or its resonance-stabilized keto-form).

- Significance: This ion is the "scaffold fingerprint." If you see

245 disappearing and

118 dominating, it confirms the labile iodine attachment.

- Secondary Fragmentation (Scaffold Degradation):

- From the

118 fragment, the molecule sheds the nitrile and carbonyl functionalities characteristic of phenols.

- Loss of CO (

118

90): Expulsion of carbon monoxide (28 Da) from the phenolic moiety results in the C

H

N

ion.

- Loss of HCN (

118

91): Elimination of hydrogen cyanide (27 Da) is common in ortho-substituted benzonitriles, yielding C

H

O

.

## The "Ortho Effect"

The proximity of the Hydroxyl (C2) and Iodine (C3) groups creates a steric and electronic environment that favors the radical cleavage of Iodine over the loss of Hydrogen (from OH).

While

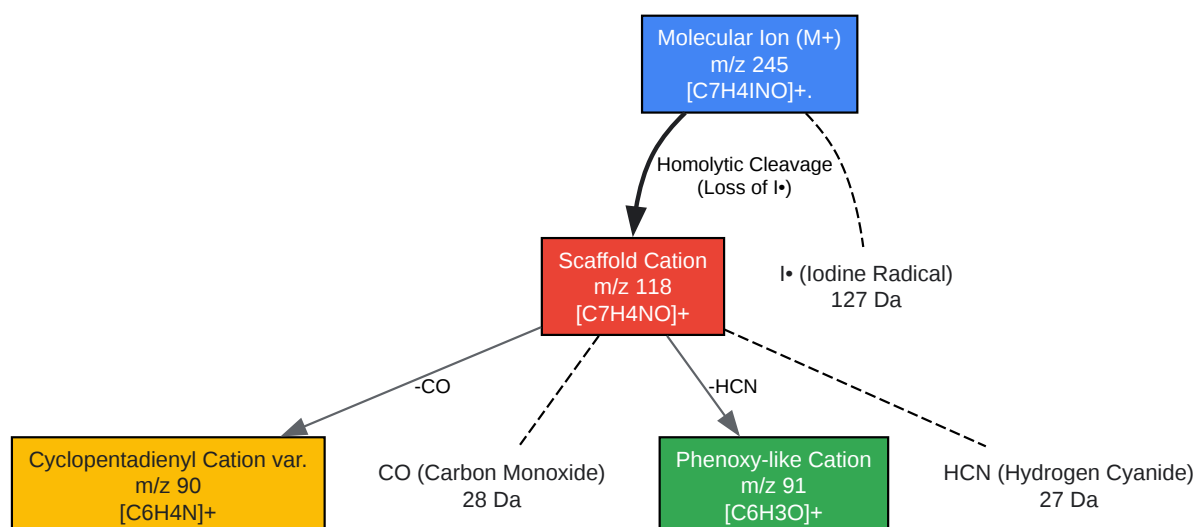
244 (

) may be observed trace-level, the

pathway is energetically superior.

## Visualization of Fragmentation Pathways[4]

The following diagram maps the causal relationships between the parent ion and its progeny fragments.



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Caption: Mechanistic fragmentation tree for **2-Hydroxy-3-iodobenzonitrile** under 70 eV Electron Impact.

## Comparative Analysis: Iodo vs. Bromo Analog

In drug development, the choice between an Iodo- and Bromo- intermediate often dictates synthetic yield (Suzuki coupling) and analytical strategy. Here is how they compare in Mass Spectrometry.

Comparator: 3-Bromo-2-hydroxybenzonitrile (MW ~197)

Feature	2-Hydroxy-3-iodobenzonitrile	2-Hydroxy-3-bromobenzonitrile	Analytical Implication
Isotopic Pattern	Single Peak (245)	Doublet (197 & 199)	<p>The Bromo analog is immediately identifiable by the 1:1 ratio of Br/Br.</p> <p>The Iodo analog requires accurate mass or fragmentation logic to confirm halogen presence.</p>
Bond Stability	Weak (C-I ~65 kcal/mol)	Moderate (C-Br ~81 kcal/mol)	<p>The Iodo parent ion ( ) is less stable and fragments more extensively. The Bromo parent ion is often more intense relative to fragments.</p>
Base Peak	Often 118 ( )	Often or	<p>Iodo compounds often "lose" their halogen signature in the base peak; Bromo compounds retain it more often in the molecular ion cluster.</p>
Synthetic Utility	Higher reactivity (Suzuki)	Lower reactivity	<p>MS monitoring of the Iodo-reactant requires tracking the disappearance of 245 specifically.</p>

## Self-Validating Identification Protocol

To confirm the identity of **2-Hydroxy-3-iodobenzonitrile** in a sample, follow this logic gate:

- Check  
  
: Is there a peak at  
  
245?
  - Yes: Proceed.
  - No: Check for  
  
118 (potential thermal degradation in injector).
- Check Isotope: Is there an  
  
peak at  
  
247 with ~100% intensity?
  - Yes: STOP. Sample is likely the Bromo analog (contamination) or incorrect assignment.
  - No: Consistent with Iodine.
- Check Fragment: Is there a major fragment at  
  
118?
  - Yes: Confirms loss of Iodine (127 Da).
- Check Neutral Loss: Is there a gap of 127 Da between the highest mass peak and the next major cluster?
  - Yes: Positive Identification.

## References

- NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- (Parent Scaffold Data). National Institute of Standards and Technology. [\[Link\]](#)
- PubChem. 4-Amino-3-iodobenzonitrile (Structural Analog Data). National Library of Medicine. [\[Link\]](#)
- Michigan State University. Mass Spectrometry - Fragmentation Patterns of Halides. [\[Link\]](#)

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## Sources

- [1. 3-Bromo-2-hydroxybenzonitrile|Aromatic Nitrile Building Block \[benchchem.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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